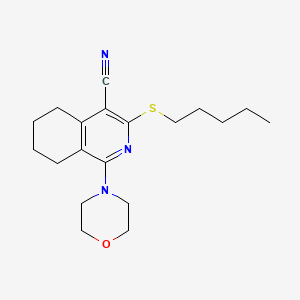![molecular formula C18H17I2N5O2 B11650271 5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11650271.png)
5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-AMINO-3-[(1Z)-1-CYANO-2-(3,5-DIIODO-2-PROPOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, hydroxyethyl, and diiodo-propoxyphenyl groups
準備方法
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(3,5-DIIODO-2-PROPOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the cyano group: This step typically involves the reaction of the pyrazole intermediate with a cyanating agent, such as cyanogen bromide or sodium cyanide.
Functionalization with diiodo-propoxyphenyl group: This step requires the use of appropriate halogenation and alkylation reactions to introduce the diiodo-propoxyphenyl moiety.
Addition of the hydroxyethyl group: This can be achieved through nucleophilic substitution reactions using suitable hydroxyethylating agents.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yields and purity while minimizing costs and environmental impact.
化学反応の分析
酸化と還元: 反応条件に応じて、この化合物は酸化(例えば、ヒドロキシエチル基をアルデヒドまたはカルボン酸に変換)または還元(例えば、シアノ基をアミンに還元)を受ける可能性があります。
置換反応: 適切な条件下で、シアノ基は他の求核剤(例えば、アミン、チオール)に置き換えることができます。
一般的な試薬: シアン化ナトリウム(NaCN)、ヨウ素(I₂)、およびさまざまな還元剤。
主な生成物: 具体的な生成物は反応条件によって異なります。例えば、シアノ基の還元により、アミノ基が生成される可能性があります。
科学的研究の応用
医薬品化学: 研究者は、この化合物の誘導体を、特に癌治療や炎症調節などの分野における潜在的な薬物開発のために探求しています。
農薬と除草剤: ピラゾール骨格は、その生物学的活性のために、農薬によく使用されています。
光線力学療法: 一部の誘導体は光線力学特性を示し、癌治療に役立ちます。
作用機序
分子標的: この化合物は、細胞タンパク質または酵素と相互作用して、さまざまな経路に影響を与えると考えられています。
関連する経路: 正確なメカニズムを解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
直接の類似体は見つかりませんでしたが、この化合物の置換基のユニークな組み合わせにより、他の化合物とは異なります。ピラゾールベースの類似の化合物は、いくつかの特徴を共有している可能性がありますが、この特定の構造とは一致しません。
この分野の研究は継続されており、新しい知見が得られる可能性があります。
類似化合物との比較
Compared to other pyrazole derivatives, 5-AMINO-3-[(1Z)-1-CYANO-2-(3,5-DIIODO-2-PROPOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include:
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl)phenyl-1H-pyrazole: This compound shares the amino and cyano groups but differs in the phenyl substituent.
5-Amino-3-cyano-1-(2-hydroxyethyl)-1H-pyrazole: This compound lacks the diiodo-propoxyphenyl group, making it less hydrophobic.
5-Amino-3-cyano-1-(3,5-diiodo-2-propoxyphenyl)-1H-pyrazole: This compound is similar but lacks the hydroxyethyl group, affecting its solubility and reactivity.
特性
分子式 |
C18H17I2N5O2 |
|---|---|
分子量 |
589.2 g/mol |
IUPAC名 |
5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C18H17I2N5O2/c1-2-5-27-17-11(7-13(19)8-15(17)20)6-12(9-21)16-14(10-22)18(23)25(24-16)3-4-26/h6-8,26H,2-5,23H2,1H3/b12-6+ |
InChIキー |
FPFFSBKBQPCZAZ-WUXMJOGZSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1I)I)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO |
正規SMILES |
CCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NN(C(=C2C#N)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650194.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11650200.png)
![(5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650202.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11650203.png)
![N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B11650206.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650218.png)
![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11650229.png)

![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650240.png)
![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![(5Z)-1-(4-bromo-2-methylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11650254.png)
![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650263.png)
![5-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11650269.png)
